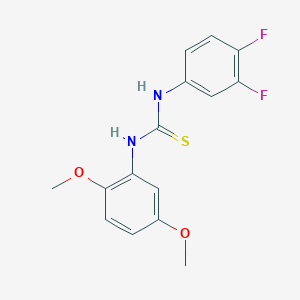
3-methoxy-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-3-pyridinylbenzamide, also known as MPB or MPB-55, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPB belongs to the class of benzamide derivatives and has been studied for its ability to modulate the endocannabinoid system. In
科学的研究の応用
3-methoxy-N-3-pyridinylbenzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. 3-methoxy-N-3-pyridinylbenzamide has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
作用機序
3-methoxy-N-3-pyridinylbenzamide modulates the endocannabinoid system by inhibiting the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which plays a crucial role in regulating pain, mood, and appetite. By inhibiting FAAH, 3-methoxy-N-3-pyridinylbenzamide increases the levels of anandamide, leading to its therapeutic effects.
Biochemical and Physiological Effects
3-methoxy-N-3-pyridinylbenzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It also has analgesic effects by reducing pain sensitivity in animal models. 3-methoxy-N-3-pyridinylbenzamide has been shown to have neuroprotective effects by reducing neuronal damage in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
3-methoxy-N-3-pyridinylbenzamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise dosing and control over the experimental conditions. 3-methoxy-N-3-pyridinylbenzamide has also been shown to have low toxicity and few side effects in animal models. However, 3-methoxy-N-3-pyridinylbenzamide has some limitations, including its limited solubility in water and its potential to interact with other enzymes in the endocannabinoid system.
将来の方向性
3-methoxy-N-3-pyridinylbenzamide has several potential future directions for research. It could be studied further for its potential use in the treatment of anxiety, depression, and addiction. 3-methoxy-N-3-pyridinylbenzamide could also be modified to improve its solubility and selectivity for FAAH. Additionally, 3-methoxy-N-3-pyridinylbenzamide could be studied for its potential use in combination therapies with other drugs.
Conclusion
In conclusion, 3-methoxy-N-3-pyridinylbenzamide is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. 3-methoxy-N-3-pyridinylbenzamide modulates the endocannabinoid system by inhibiting FAAH, leading to its anti-inflammatory, analgesic, and neuroprotective effects. 3-methoxy-N-3-pyridinylbenzamide has several advantages for lab experiments, including precise dosing and low toxicity. However, it also has limitations, including limited solubility and potential interactions with other enzymes in the endocannabinoid system. 3-methoxy-N-3-pyridinylbenzamide has several potential future directions for research, including its use in the treatment of anxiety, depression, and addiction, modification for improved solubility and selectivity, and use in combination therapies.
合成法
The synthesis of 3-methoxy-N-3-pyridinylbenzamide involves the reaction of 3-pyridinecarboxylic acid with 3-amino-4-methoxybenzamide in the presence of a coupling agent. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product.
特性
IUPAC Name |
3-methoxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-6-2-4-10(8-12)13(16)15-11-5-3-7-14-9-11/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXELZTXMRUJORF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(pyridin-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5796522.png)


![3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole](/img/structure/B5796555.png)

![1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5796568.png)
![5-bromo-2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5796593.png)
![7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate](/img/structure/B5796600.png)
![ethyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5796613.png)